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  • Product: Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Core Science & Biosynthesis

Foundational

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate in Advanced Organic Synthesis: A Comprehensive Technical Guide

Introduction & Structural Rationale In the landscape of modern medicinal chemistry, the rapid assembly of complex, sp³-rich heterocycles is paramount. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS: 944906-79-0) and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the rapid assembly of complex, sp³-rich heterocycles is paramount. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS: 944906-79-0) and its regioisomers serve as highly versatile α -bromo ketone building blocks . This intermediate is engineered with three distinct functional domains, each serving a precise synthetic purpose:

  • The Piperidine Core: Acts as the foundational scaffold for numerous central nervous system (CNS) active drugs and kinase inhibitors.

  • The Carboxybenzyl (Cbz) Protecting Group: The selection of a Cbz group over a tert-butyloxycarbonyl (Boc) group is a deliberate strategic choice. The Cbz group is highly stable under the acidic conditions (e.g., generation of HBr) often encountered during substitution and cyclization reactions. Furthermore, it offers orthogonal deprotection capabilities, allowing for clean removal via palladium-catalyzed hydrogenolysis without disturbing acid-sensitive functional groups elsewhere in the molecule.

  • The α -Bromo Ketone Moiety: The bromine atom at C4 acts as an exceptional leaving group. Concurrently, the adjacent C3 carbonyl group increases the electrophilicity of the C4 carbon through inductive electron withdrawal, priming it for rapid nucleophilic attack ( SN​2 ).

Commercial availability of these optimized intermediates has significantly accelerated their integration into high-throughput drug discovery workflows .

Mechanistic Pathways and Synthetic Applications

The synthetic utility of benzyl 4-bromo-3-oxopiperidine-1-carboxylate is primarily driven by its ability to undergo two major classes of transformations: Hantzsch-type cyclizations and Favorskii rearrangements .

Hantzsch Thiazole Synthesis (Bicyclic Ring Fusion)

When reacted with dinucleophiles such as thioureas or thioamides, the α -bromo ketone undergoes a classic Hantzsch condensation. The sulfur atom first displaces the C4 bromide via an SN​2 trajectory. Subsequently, the nitrogen atom of the thiourea attacks the C3 carbonyl, followed by dehydration to yield a fused 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold. This fused bicyclic system is a privileged pharmacophore in the design of GPCR ligands.

Hantzsch A Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (Electrophile) B Thiourea / Thioamide (Dinucleophile) C S-Alkylation Intermediate (Displacement of Bromide) D Intramolecular Cyclization (Amine attacks Carbonyl) C->D Nucleophilic Addition E Dehydration (-H2O) D->E Acid Catalysis (HBr) F Fused Tetrahydrothiazolopiperidine (Target Scaffold) E->F Aromatization AB AB AB->C SN2 Reaction

Mechanistic workflow of the Hantzsch-type cyclization to form fused thiazolopiperidines.

Favorskii Rearrangement (Ring Contraction)

Treatment of the 6-membered α -bromo ketone with an alkoxide base (e.g., sodium methoxide) triggers a Favorskii rearrangement. The base abstracts an α -proton at C2, generating an enolate that undergoes intramolecular displacement of the C4 bromide to form a transient, highly strained bicyclo[3.1.0]hexane (cyclopropanone) intermediate. Nucleophilic attack by the alkoxide on the carbonyl carbon, followed by regioselective relief of ring strain (cleavage of the C3-C4 bond), yields a ring-contracted pyrrolidine-3-carboxylate derivative. This is a highly efficient method for synthesizing functionalized 5-membered heterocycles .

Favorskii A Benzyl 4-bromo-3-oxopiperidine-1-carboxylate B Enolate Formation (Base abstracts C2 proton) A->B + NaOMe / MeOH C Bicyclo[3.1.0]hexane Intermediate (Cyclopropanone formation) B->C Intramolecular SN2 (-Br⁻) D Alkoxide Attack & Ring Cleavage (Relief of ring strain) C->D Nucleophilic Addition E N-Cbz-Pyrrolidine-3-carboxylate (Ring-contracted product) D->E C-C Bond Cleavage

Base-mediated Favorskii rearrangement pathway yielding ring-contracted pyrrolidines.

Quantitative Data: Reaction Optimization

The table below summarizes the optimal reaction conditions and typical yields for the primary transformations of benzyl 4-bromo-3-oxopiperidine-1-carboxylate, providing a baseline for experimental design.

Reaction TypeReagents & ConditionsMajor Product ScaffoldTypical Yield (%)Key Synthetic Advantage
Hantzsch Thiazole Synthesis Thiourea (1.2 eq), EtOH, Reflux, 2-4h2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine75 - 85%Rapid, single-step access to fused bicyclic kinase inhibitor pharmacophores.
Favorskii Rearrangement NaOMe (2.5 eq), MeOH, 0°C to RT, 12hMethyl 1-Cbz-pyrrolidine-3-carboxylate60 - 70%Highly regioselective ring contraction; installs a versatile ester group.
Direct Nucleophilic Substitution Secondary amine (2.0 eq), K₂CO₃, DMF, RT4-Amino-3-oxopiperidine derivative65 - 80%Mild conditions preserve the Cbz protecting group and prevent ketone enolization.
Imidazole Synthesis Amidine (1.5 eq), NaOAc, DMF, 80°C, 6hTetrahydroimidazo[4,5-c]pyridine50 - 65%Direct access to fused imidazoles without requiring separate oxidation steps.

Experimental Methodology: Self-Validating Protocol for Thiazolopiperidine Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the fused thiazole scaffold. The procedure incorporates specific causality for reagent choices and self-validating checkpoints.

Step 1: Preparation & Reagent Charging
  • Procedure: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl 4-bromo-3-oxopiperidine-1-carboxylate (1.0 equivalent, 10 mmol) in anhydrous ethanol (30 mL). Add thiourea (1.2 equivalents, 12 mmol) in a single portion.

  • Causality: Ethanol is selected as the solvent because it fully solubilizes both the starting material and the highly polar thiourea at elevated temperatures, while also facilitating the thermodynamic dehydration step required for aromatization.

Step 2: Condensation & Cyclization
  • Procedure: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) under a nitrogen atmosphere for 3 hours.

  • Causality: The thermal energy drives the initial SN​2 displacement and the subsequent intramolecular cyclization. The nitrogen atmosphere prevents oxidative degradation of the electron-rich thiazole product.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)
  • Procedure: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (6:4) solvent system.

  • Validation: The starting α -bromo ketone will appear as a UV-active spot at Rf​≈0.6 . The successful formation of the 2-aminothiazole product is confirmed by the disappearance of this spot and the emergence of a highly polar, ninhydrin-active spot at Rf​≈0.2 .

Step 4: Workup & Isolation
  • Procedure: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 × 30 mL), followed by brine (30 mL).

  • Causality: The HBr generated during the cyclization protonates the newly formed aminothiazole. Washing with NaHCO3​ neutralizes the hydrobromide salt, free-basing the product and ensuring it partitions entirely into the organic (ethyl acetate) layer rather than being lost in the aqueous phase.

  • Procedure: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude product, which can be further purified via flash column chromatography (DCM:MeOH gradient) if analytically pure material is required.

References

  • Matrix Fine Chemicals. BENZYL 4-BROMO-3-OXOPIPERIDINE-1-CARBOXYLATE | CAS 944906-79-0 Catalog. Retrieved from: [Link]

Exploratory

Foundational Research and Discovery of Cbz-Protected 4-Bromo-3-oxopiperidine: A Bifunctional Scaffold for Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, spirocyclic, and fused heterocyclic systems relies heavily on highly reactive, bifunctional building blocks. Benzyl 4-bromo-3-oxopiperidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, spirocyclic, and fused heterocyclic systems relies heavily on highly reactive, bifunctional building blocks. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (commonly referred to as Cbz-protected 4-bromo-3-oxopiperidine, CAS: 944906-79-0) stands out as a premier scaffold[1]. Featuring a piperidine core, a protected secondary amine, and an α -bromoketone moiety, this molecule serves as a critical bis-electrophile. It is extensively utilized in the pharmaceutical industry to synthesize bioactive compounds, particularly kinase inhibitors and GPCR modulators, by enabling the rapid construction of fused systems like tetrahydropyrazolo[3,4-c]pyridines and thiazolopiperidines[2].

Structural Rationale and Protecting Group Strategy

The architectural brilliance of Cbz-protected 4-bromo-3-oxopiperidine lies in its specific functional group arrangement. The α -bromoketone is highly electrophilic, primed for nucleophilic substitution followed by cyclization. However, the synthesis and handling of this moiety require strict control over the piperidine nitrogen.

The Causality of Cbz Selection

Why utilize a Carboxybenzyl (Cbz) group instead of the ubiquitous tert-Butyloxycarbonyl (Boc) group? The synthesis of the α -bromoketone inherently generates hydrobromic acid (HBr) as a byproduct. Boc groups are highly acid-labile and will prematurely cleave under these conditions, leading to uncontrolled polymerization and degradation of the piperidine core. The Cbz group, conversely, is highly stable to acidic conditions at ambient temperatures, surviving the bromination step while still offering orthogonal deprotection (via hydrogenolysis) later in the synthetic sequence.

ProtectingGroupLogic Root Protecting Group Selection for 3-Oxopiperidine Boc Boc (tert-Butyloxycarbonyl) Root->Boc Cbz Cbz (Carboxybenzyl) Root->Cbz Boc_Result Acid Labile: Deprotects during bromination (HBr generation) Boc->Boc_Result High Risk Cbz_Result Acid Stable: Survives bromination conditions Orthogonal deprotection later Cbz->Cbz_Result Optimal

Logical decision matrix for protecting group selection during alpha-bromination.

Mechanistic Pathway: Regioselective α -Bromination

The synthesis of benzyl 4-bromo-3-oxopiperidine-1-carboxylate begins with the bromination of 1-Cbz-3-piperidone[2]. A critical mechanistic consideration is the regioselectivity of the enolization. The 3-oxopiperidine system can theoretically enolize towards the C2 or C4 position.

Enolization towards C4 is thermodynamically and kinetically favored. The nitrogen lone pair is delocalized into the Cbz carbonyl, rendering the adjacent C2 protons less acidic and sterically hindered. Consequently, acid-catalyzed enolization occurs preferentially at C4, directing the electrophilic attack of bromine exclusively to the 4-position[2].

Workflow A 1-Cbz-3-piperidone (Starting Material) B C4-Enol Intermediate (Acid Catalyzed) A->B HBr / Solvent C Cbz-4-bromo-3-oxopiperidine (Target Scaffold) B->C Br2 or NBS Electrophilic Attack D Fused Heterocycles (e.g., Thiazolopiperidines) C->D Thioamides (Hantzsch Synthesis)

Synthetic workflow from 1-Cbz-3-piperidone to fused heterocyclic scaffolds.

Experimental Protocols & Self-Validation Systems

As a Senior Application Scientist, I mandate that all synthetic workflows incorporate built-in validation checkpoints to prevent the propagation of errors into downstream, high-value steps.

Protocol A: Synthesis of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Objective: Regioselective mono-bromination of 1-Cbz-3-piperidone. Causality & Design: Bromine ( Br2​ ) is utilized as the brominating agent in acetonitrile or dichloromethane (DCM) to facilitate selective substitution[2]. The polar solvent stabilizes the bromonium intermediate, while strict temperature control suppresses kinetic over-bromination.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Cbz-3-piperidone (1.0 equiv) and anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures are critical to prevent di-bromination and limit thermal degradation.

  • Activation: Add a catalytic amount of 33% HBr in acetic acid (0.05 equiv) to initiate C4-enolization.

  • Bromination: Dissolve Br2​ (1.05 equiv) in DCM and add dropwise over 30 minutes. Causality: Dropwise addition ensures the local concentration of Br2​ remains low, favoring mono-bromination.

  • Quenching: Once the characteristic red color of bromine dissipates, quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize unreacted electrophiles.

  • Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating QC Checkpoints:

  • TLC Monitoring: The product should migrate slightly higher (less polar) than the starting material in 30% EtOAc/Hexanes. Both spots will be strongly UV-active due to the benzyl ring.

  • 1 H NMR (CDCl 3​ ) Validation: Confirm the disappearance of the C4 methylene protons (multiplet at ~2.4 ppm) and the emergence of a diagnostic downfield signal (doublet of doublets or triplet, ~4.3 ppm) corresponding to the new CH-Br proton. If di-bromination has occurred, this 1H signal will be absent.

Protocol B: Downstream Hantzsch Thiazole Synthesis

Objective: Conversion of the α -bromoketone into a fused 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Step-by-Step Methodology:

  • Dissolve the validated benzyl 4-bromo-3-oxopiperidine-1-carboxylate (1.0 equiv) and a selected thioamide (1.2 equiv) in absolute ethanol (0.1 M).

  • Reflux the mixture at 80 °C for 4-6 hours. Causality: The sulfur atom acts as the initial nucleophile, displacing the bromide. Subsequent intramolecular condensation of the nitrogen onto the C3-ketone closes the thiazole ring.

  • Cool to room temperature, concentrate, and purify via flash chromatography.

Quantitative Data: Scaffold Comparison

Understanding the distinction between regioisomers is vital for targeted drug design. The table below contrasts the 4-bromo-3-oxo scaffold with its regioisomer, the 3-bromo-4-oxo scaffold[3].

PropertyBenzyl 4-bromo-3-oxopiperidine-1-carboxylateBenzyl 3-bromo-4-oxopiperidine-1-carboxylate
CAS Number 944906-79-0[1]174184-13-5[3]
Molecular Formula C 13​ H 14​ BrNO 3​ [2]C 13​ H 14​ BrNO 3​ [3]
Molecular Weight 312.16 g/mol [2]312.16 g/mol [3]
Regioselectivity Driver C4 enolization avoids C2 steric/electronic hindranceC3 enolization favored due to proximity to carbamate
Primary Downstream Scaffold Tetrahydropyrazolo[3,4-c]pyridinesTetrahydropyrazolo[4,3-c]pyridines
Storage & Handling Inert atmosphere, 2-8 °C, protect from lightInert atmosphere, 2-8 °C, protect from light[3]

Handling, Stability, and Safety

α -Bromoketones are potent alkylating agents. They act as severe lachrymators and skin irritants. All manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

Stability Profile: If left at room temperature or exposed to ambient light, benzyl 4-bromo-3-oxopiperidine-1-carboxylate is prone to photolytic debromination or base-catalyzed Favorskii-type rearrangements. It must be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C to maintain structural integrity over time[3].

References

  • Title: BENZYL 4-BROMO-3-OXOPIPERIDINE-1-CARBOXYLATE | CAS 944906-79-0 Source: Matrix Fine Chemicals URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for Cbz Group Deprotection in Benzyl 4-bromo-3-oxopiperidine-1-carboxylate: Strategies for Isolating Reactive α-Bromo Ketone Amines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & The Chemoselectivity Challenge Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & The Chemoselectivity Challenge

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) is a highly versatile heterocyclic building block utilized in the synthesis of complex pharmaceutical intermediates (1). The molecule features a piperidine core, an electrophilic α -bromo ketone at the C3/C4 positions, and a carboxybenzyl (Cbz) protecting group on the nitrogen.

Deprotecting the Cbz group in this specific substrate presents a profound chemoselectivity challenge due to the orthogonal reactivity of the functional groups involved. This application note outlines the mechanistic pitfalls of standard deprotection techniques and provides field-proven, self-validating protocols for the successful isolation of the reactive amine.

Mechanistic Insights & Causality (E-E-A-T)

To successfully isolate the deprotected piperidine, one must understand the causality behind why standard deprotection methodologies fail catastrophically with this substrate.

  • The Hydrodebromination Trap (Failure of Catalytic Hydrogenation): Catalytic hydrogenation (e.g., H2​ over Pd/C ) is the universal standard for Cbz removal. However, carbon-halogen bonds adjacent to a carbonyl ( α -bromo ketones) are highly susceptible to hydrogenolysis. Attempting reductive cleavage will rapidly yield 3-oxopiperidine, destroying the C4 stereocenter and the reactive halide.

  • The Self-Alkylation Paradox (Failure of Free-Base Isolation): If the Cbz group is removed under neutral or basic conditions, the resulting product is 4-bromo-3-oxopiperidine as a free base. This molecule contains both a highly nucleophilic secondary amine and a highly electrophilic α -bromo ketone. It will instantaneously undergo intermolecular nucleophilic substitution, resulting in uncontrolled polymerization or the formation of dihydropyrazine dimers.

  • The Acidolytic Imperative (The Solution): To successfully isolate the monomeric piperidine, the deprotection must be executed under strongly acidic conditions. Acidolysis cleaves the Cbz group via an SN​2 / SN​1 mechanism, releasing benzyl bromide and CO2​ (2). Crucially, the nascent amine is immediately protonated to form a non-nucleophilic hydrobromide salt. As long as the molecule remains in its salt form, the amine cannot attack the α -bromo ketone, rendering the intermediate stable for isolation and storage (3; 4).

Workflow Start Benzyl 4-bromo-3-oxopiperidine -1-carboxylate H2 Pd/C, H2 (Standard) Start->H2 Reductive FreeBase Neutral/Basic Deprotection Start->FreeBase Non-acidic Acid HBr/AcOH or TMSBr (Acidic Cleavage) Start->Acid Acidolytic Fail1 Hydrodebromination (Loss of Br) H2->Fail1 Destroys α-bromo ketone Fail2 Intermolecular Alkylation (Polymerization) FreeBase->Fail2 Nucleophilic attack Success 4-bromo-3-oxopiperidine Hydrobromide Salt Acid->Success Amine protonation

Fig 1: Reaction pathways for Cbz deprotection of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate.

Experimental Protocols

Protocol 1: Strong Brønsted Acid Cleavage (33% HBr in Acetic Acid)

This is the gold-standard method for generating stable amine hydrobromide salts from Cbz-protected precursors. The massive excess of strong acid ensures the amine never exists as a free base.

Materials:

  • Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (1.0 equiv)

  • 33% (w/w) Hydrobromic acid in glacial acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether ( Et2​O )

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube (to prevent moisture ingress).

  • Dissolution: Cool 33% HBr/AcOH (approx. 5–10 mL per mmol of substrate) to 0 °C in an ice bath. Slowly add the solid Benzyl 4-bromo-3-oxopiperidine-1-carboxylate to the stirring acid.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1 to 2 hours. Causality: The reaction is kept at or below room temperature because α -bromo ketones are thermally sensitive and prone to decomposition at elevated temperatures.

  • Precipitation: Once TLC or LC-MS indicates complete consumption of the starting material, pour the reaction mixture slowly into a large excess of vigorously stirred, ice-cold anhydrous diethyl ether (approx. 10 volumes relative to AcOH).

  • Isolation: A dense white/off-white precipitate of 4-bromo-3-oxopiperidine hydrobromide will form. Collect the salt via vacuum filtration.

  • Purification: Wash the filter cake thoroughly with fresh, cold diethyl ether. Causality: Benzyl bromide is a stoichiometric byproduct of this cleavage. It is highly soluble in ether, whereas the polar amine salt is insoluble. Washing extracts the alkylating benzyl bromide, preventing it from reacting with the product during downstream neutralization.

  • Drying: Dry the solid under high vacuum to afford the stable hydrobromide salt. Store under an inert atmosphere at -20 °C.

Protocol 2: Mild Lewis Acid Cleavage (TMSBr / Dichloromethane)

For substrates where the α -bromo ketone might undergo unwanted enolization or degradation in neat HBr/AcOH, Trimethylsilyl bromide (TMSBr) offers a milder, Lewis acid-mediated alternative.

Materials:

  • Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (1.0 equiv)

  • Trimethylsilyl bromide (TMSBr) (3.0 - 4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in anhydrous DCM (10 mL per mmol) under an Argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add TMSBr dropwise via syringe. Causality: TMSBr is a hard Lewis acid that silylates the carbamate carbonyl, facilitating the departure of the benzyl group as benzyl bromide and forming a silyl carbamate intermediate.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor via LC-MS.

  • Quenching: Cool the mixture back to 0 °C and carefully add anhydrous Methanol (5 mL per mmol). Causality: Methanolysis breaks down the silyl carbamate intermediate, liberating CO2​ and the free amine, which immediately captures the in-situ generated HBr to form the hydrobromide salt.

  • Concentration: Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Trituration: Triturate the resulting residue with anhydrous diethyl ether to precipitate the 4-bromo-3-oxopiperidine hydrobromide salt. Filter, wash with ether, and dry under vacuum.

Data Presentation: Comparative Method Analysis

The following table summarizes the quantitative and qualitative differences between the deprotection methodologies for this specific substrate.

ParameterProtocol 1: 33% HBr/AcOHProtocol 2: TMSBr / DCMStandard Pd/C, H₂
Mechanism Strong Brønsted Acid CleavageLewis Acid-Mediated CleavageReductive Cleavage
Reaction Time 1 – 2 hours2 – 4 hoursN/A
Product State Hydrobromide Salt (Solid)Hydrobromide Salt (Solid)Free Base (Degrades)
Chemoselectivity High (preserves C-Br bond)Very High (mild conditions)Low (cleaves C-Br bond)
Primary Byproducts Benzyl bromide, CO2​ Benzyl bromide, CO2​ , SiloxanesToluene, CO2​ , HBr
Expected Yield 85 – 95%80 – 90%< 5% (Target Molecule)

References

  • EvitaChem.
  • BenchChem.
  • BenchChem. "4-(Bromoacetyl)pyridine hydrobromide|98%|CAS 5349-17-7".
  • National Institutes of Health (PMC).

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Executive Summary Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (Cbz-4-bromo-3-oxopiperidine, MW: ~312.16 g/mol ) is a highly valuable piperidine derivative utilized extensively as an intermediate in the synthesis of bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (Cbz-4-bromo-3-oxopiperidine, MW: ~312.16 g/mol ) is a highly valuable piperidine derivative utilized extensively as an intermediate in the synthesis of bioactive compounds[1]. The functionalization of this scaffold via palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction, is critical for elaborating complex molecular architectures, particularly in the development of antiviral therapeutics targeting HIV/AIDS[2],[3].

However, the α -bromo ketone moiety presents significant synthetic challenges. Under standard basic cross-coupling conditions, these substrates are highly prone to side reactions including dehalogenation (reduction), Favorskii-type rearrangements, and elimination to form enones. This application note provides a self-validating, mechanistically grounded protocol for the successful α -arylation of this sensitive scaffold.

Mechanistic Insights: Overcoming α -Bromo Ketone Reactivity

To achieve high yields in the cross-coupling of Cbz-4-bromo-3-oxopiperidine, the catalytic cycle must be carefully tuned to favor reductive elimination over competing degradation pathways.

  • The Dehalogenation Pathway: Following oxidative addition of the Pd(0) species into the C-Br bond, the resulting Pd(II) intermediate can undergo β -hydride elimination (if a hydrogen source is present) or protodepalladation, leading to a reduced 3-oxopiperidine byproduct.

  • The Elimination/Rearrangement Pathway: Strong bases (e.g., NaOtBu, NaOH) readily deprotonate the acidic α -protons of the ketone. This enolization can trigger the elimination of the bromide ion to form an α,β -unsaturated ketone (enone) or induce a Favorskii rearrangement.

  • Causality of Reagent Selection: To mitigate these issues, we employ Pd 2​ (dba) 3​ paired with XPhos (a bulky, electron-rich biaryl phosphine). The electron density of XPhos accelerates oxidative addition, while its steric bulk forces the Pd(II) centers together, rapidly accelerating reductive elimination before β -hydride elimination can occur. A mild, biphasic base system (K 3​ PO 4​ in Toluene/H 2​ O ) is utilized to facilitate transmetalation at the solvent interface without causing homogeneous base-catalyzed degradation of the substrate.

G Substrate Benzyl 4-bromo-3-oxopiperidine -1-carboxylate OxAdd Oxidative Addition Pd(II) Complex Substrate->OxAdd + Pd(0) Side2 Favorskii Rearrangement / Elimination Substrate->Side2 Strong Base Pd0 Pd(0)L_n Catalyst Pd0->OxAdd TransMet Transmetalation Ar-B(OH)2 / Base OxAdd->TransMet Base, Ar-B(OH)2 Side1 Dehalogenation (Reduction Pathway) OxAdd->Side1 β-hydride elim. RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-3-oxopiperidine Target Product RedElim->Product Product Release

Fig 1: Catalytic cycle and competing side pathways in the cross-coupling of α-bromo ketones.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the α -arylation of the target molecule, demonstrating the critical nature of ligand and base selection.

Table 1: Optimization of Reaction Conditions for α -Arylation of Cbz-4-bromo-3-oxopiperidine

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Major Reaction OutcomeIsolated Yield (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (2.0)DME / H 2​ O90Dehalogenation / Decomposition< 10%
Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ (2.0)Toluene80Enone formation (Elimination)15%
Pd(OAc) 2​ / SPhosCs 2​ CO 3​ (2.0)THF / H 2​ O65Clean Cross-Coupling78%
Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ (2.0) Toluene / H 2​ O 70 Optimal Cross-Coupling 85%

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that catalyst poisoning or substrate degradation is identified immediately, preventing the loss of valuable intermediates.

Materials Required
  • Substrate: Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (1.0 equiv, ~1.0 mmol, 312.2 g/mol )

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd), XPhos (10 mol%)

  • Base: K 3​ PO 4​ (2.0 equiv, finely milled anhydrous powder)

  • Solvents: Toluene and Deionized H 2​ O (Degassed, 10:1 v/v ratio, 0.1 M relative to substrate)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Critical)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Cbz-4-bromo-3-oxopiperidine, aryl boronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ .

  • Seal the flask with a rubber septum. Apply high vacuum for 3 minutes, then backfill with Argon. Repeat this freeze-pump-thaw or vacuum-purge cycle three times.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the electron-rich XPhos ligand.

Step 2: Solvent Addition & Initiation

  • Syringe in the degassed Toluene (9.0 mL) followed by degassed H 2​ O (0.9 mL).

  • Stir vigorously (800+ rpm) at room temperature for 5 minutes.

    • Validation Check 1: The solution should transition from a dark purple/red (Pd 2​ (dba) 3​ ) to a deep reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Submerge the flask in a pre-heated oil bath at 70 °C.

Step 3: In-Process Monitoring

  • After 4 hours, halt stirring briefly to allow phase separation. Withdraw a 10 µL aliquot from the upper (Toluene) layer using an argon-purged microsyringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

    • Validation Check 2 (LC-MS): Confirm the disappearance of the starting material isotopic doublet ( m/z 312/314 [M+H] + ) and the appearance of the product mass ( m/z = 233 + MW Aryl​ [M+H] + ).

Step 4: Workup & Purification

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification Note: α -bromo ketones and their coupled products can be sensitive to acidic environments, such as standard silica gel, leading to decomposition or streaking during purification[4].

    • Action: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes prior to loading the crude mixture, or utilize neutral alumina. Elute with a gradient of Hexanes/Ethyl Acetate.

References

2.[2] Title: Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides - Patent 1513832 Source: European Patent Office (EPO) URL: [Link]

3.[3] Title: WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Technical Support Center: Optimization & Troubleshooting for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you achieve high yields and strict regioselectivity in the synthesis of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (also known as 1-Cbz-4-bromo-3-oxopiperidine). This resource moves beyond basic recipes, providing the mechanistic causality and self-validating protocols required to troubleshoot complex deviations in your workflows.

Diagnostic Overview & Mechanistic Causality

The primary challenge in this synthesis is directing the bromination exclusively to the C4 position while suppressing C2-bromination, dibromination, and protecting group cleavage.

The "Why" Behind Regioselectivity: The regioselectivity of this transformation is governed by the thermodynamic stability of the intermediate enol. The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen is strongly electron-withdrawing. This inductively destabilizes the formation of a double bond between C2 and C3 ( Δ2,3 -enol). Consequently, acid-catalyzed enolization preferentially yields the Δ3,4 -enol at the less sterically hindered C4 position. Subsequent electrophilic attack by a bromonium source ( Br+ ) yields the desired C4-bromo product.

Mechanism cluster_enol Enolization (Rate-Limiting Step) Ketone 1-Cbz-3-oxopiperidine Acid Acid Catalyst (HCl or HBr) Ketone->Acid Protonation C4_Enol Δ3,4-Enol (Major) Sterically unhindered Acid->C4_Enol Favored Pathway C2_Enol Δ2,3-Enol (Minor) Destabilized by N-Cbz Acid->C2_Enol Disfavored Pathway Bromine Electrophile (PTB or Br₂) C4_Enol->Bromine C2_Enol->Bromine Product Benzyl 4-bromo-3-oxopiperidine- 1-carboxylate (Target) Bromine->Product Regioselective Attack from C4 SideProduct C2-Bromo or Dibromo Impurities Bromine->SideProduct Attack from C2 or Over-bromination

Fig 1: Regioselective acid-catalyzed enolization and bromination pathway of 1-Cbz-3-oxopiperidine.

Validated Experimental Workflows

Every protocol below is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure the reaction is proceeding as mechanistically intended.

Protocol A: Mild Regioselective Bromination (Pyridinium Tribromide)

Best for: High purity, sensitive substrates, and suppressing dibromination.

  • Initialization: Charge a dry reaction vessel with Benzyl 3-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous Methanol (10 volumes).

  • Atmospheric Control: Sparge the solution with Nitrogen for 15 minutes.

    • Causality: Nitrogen sparging prevents aerobic oxidation of the 3-oxo-piperidine enol tautomer, which otherwise causes a 5–8% yield reduction[1].

  • Catalysis: Cool the mixture to 0 °C using an ice-water bath. Add a catalytic amount of HCl (1.0 equiv).

    • Causality: HCl promotes bromide dissociation from the pyridinium complex, accelerating Br+ generation[1].

  • Electrophile Addition: Add Pyridinium tribromide (PTB, 1.05 equiv) portion-wise over 1 hour, strictly maintaining the internal temperature at or below 2 °C.

  • In-Process Control (IPC): Stir the reaction at 0 °C for 2 hours. Monitor conversion via HPLC (Target: <2% starting material).

  • Quench & Workup: Quench the reaction with aqueous sodium thiosulfate (10% w/v) to neutralize any residual oxidant (self-validating safety step). Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Scalable Acidic Bromination ( Br2​ / AcOH)

Best for: Large-scale industrial synthesis.

  • Initialization: Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equiv) in glacial Acetic Acid (5 volumes).

  • Catalysis: Add 33% HBr in Acetic Acid (0.05-0.1 equiv) and cool the mixture to 0 °C.

    • Causality: HBr acts as an autocatalyst to rapidly establish the enol equilibrium before Br2​ addition.

  • Electrophile Addition: Prepare a solution of elemental Bromine ( Br2​ , 1.1 equiv) in Acetic Acid (1 volume). Add this solution dropwise via an addition funnel over 2 hours, ensuring the temperature does not exceed 5 °C.

  • Maturation: Allow the reaction to warm to 25 °C and stir for 3 hours[2].

  • In-Process Control (IPC): Confirm the disappearance of the characteristic red bromine color, indicating complete consumption of the electrophile.

  • Workup: Dilute with Dichloromethane (DCM) and wash sequentially with water (3x) and saturated aqueous NaHCO3​ to remove acetic acid. Dry over anhydrous sodium sulfate, filter, and concentrate[2].

Parameter Optimization Matrix

Use the following quantitative data to benchmark your experimental choices and anticipate impurity profiles.

ParameterProtocol A (PTB / MeOH)Protocol B ( Br2​ / AcOH)Sub-optimal (PTB / THF)
Brominating Agent Pyridinium Tribromide (1.05 eq)Elemental Bromine (1.1 eq)Pyridinium Tribromide
Solvent MethanolGlacial Acetic AcidTHF or DCM
Catalyst HCl (1.0 equiv)33% HBr in AcOH (0.1 equiv)HCl (1.0 equiv)
Temperature 0 °C0 °C to 25 °C0 °C
Atmosphere Nitrogen spargingAmbient / NitrogenAmbient
Typical Yield >85%70 - 80%55 - 70%
Impurity Profile Very low dibrominationModerate dibromination riskHigh unreacted starting material

Troubleshooting & FAQs

Q: My reaction yield dropped significantly when I switched the solvent from Methanol to Dichloromethane (DCM). Why? A: Methanol is superior for PTB-mediated brominations because it provides optimal solubility for both the substrate and the pyridinium complex. More importantly, as a protic solvent, Methanol facilitates the crucial proton transfer steps during the rate-limiting enolization of the 3-oxopiperidine ring. Aprotic solvents like DCM or THF hinder this proton transfer, leading to sluggish kinetics and a 15–30% reduction in yield[1].

Q: I am observing 15-20% of the dibrominated byproduct. How can I suppress this? A: Dibromination occurs when the mono-brominated product undergoes secondary enolization. To suppress this:

  • Strictly maintain the reaction temperature at 0 °C to kinetically favor mono-bromination and suppress di-bromination[1].

  • Ensure exact stoichiometry of the brominating agent (do not exceed 1.05 - 1.1 equiv).

  • Consider switching from Br2​ to Pyridinium tribromide (PTB), which provides a milder, controlled release of the electrophile.

Q: Is an inert atmosphere strictly necessary for this reaction? A: While the bromination can proceed in air, the intermediate 3-oxo-piperidine enol tautomer is highly susceptible to aerobic oxidation. Reactions conducted under ambient air typically exhibit a 5–8% yield reduction due to the formation of oxidized side-products. Nitrogen sparging is highly recommended to preserve the enol intermediate[1].

Q: I am detecting N-debenzylated side products in my crude mixture. What went wrong? A: The Cbz (carboxybenzyl) protecting group is generally stable to mild acids, but it can be cleaved by strong hydrobromic acid (HBr) at elevated temperatures. If using the Br2​ /AcOH/HBr method, ensure the reaction temperature does not exceed 25 °C[2]. If deprotection persists, switch to the milder PTB/MeOH/HCl protocol, maintaining the temperature at 0 °C to suppress N-debenzylation[1].

References

  • Title: WO2022132200A1 - Azaquinazoline pan-kras inhibitors (Bromination Protocols)

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity with Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with comprehensive, in-depth technical guidance for handling Benzyl 4-bromo-3-oxopiperidine-1-carboxylate. The core challenge with this reag...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive, in-depth technical guidance for handling Benzyl 4-bromo-3-oxopiperidine-1-carboxylate. The core challenge with this reagent is its sensitivity to moisture, which can compromise experimental integrity, reduce yields, and generate impurities. This document is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

The key to success lies in the rigorous application of anhydrous techniques. The α-halo-ketone functionality is highly susceptible to nucleophilic attack by water, and the benzyl carbamate protecting group can be labile under certain conditions. This guide explains not just what to do, but why each step is critical for a successful outcome.

Frequently Asked Questions & Troubleshooting Guide

Storage and Stability

Q1: My vial of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate has turned into a viscous liquid/solidified clump upon storage. What happened?

A1: This is a classic sign of moisture contamination. Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is a hygroscopic solid or viscous liquid that readily absorbs atmospheric water. This moisture can initiate degradation or cause the material to deliquesce and clump. The α-bromo-ketone moiety makes the compound particularly unstable in the presence of nucleophiles like water, potentially leading to hydrolysis or other side reactions.

Expert Insight: To prevent this, always store the reagent under a dry, inert atmosphere (argon or nitrogen) and at the recommended temperature, typically 2-8°C. Opened containers must be carefully resealed. For long-term storage, we recommend flushing the vial with an inert gas before sealing it with parafilm and placing it inside a desiccator containing fresh desiccant.

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents exposure to atmospheric moisture and oxygen.
Temperature 2-8°CSlows the rate of potential degradation.
Container Tightly sealed original vialMinimizes headspace and exposure.
Secondary Storage Desiccator with active desiccantProvides an additional barrier against moisture ingress.

Q2: How can I visually assess if my reagent has degraded?

A2: Aside from the physical changes mentioned above (clumping, liquefaction), a noticeable color change (e.g., developing a yellow or brown tint) can indicate decomposition. However, the absence of visual change does not guarantee purity. The most reliable method to assess the integrity of an older reagent is through analytical techniques like ¹H NMR to check for the appearance of impurity peaks or by running a small-scale test reaction against a trusted substrate.

Handling and Reaction Setup

Q3: What is the single most critical factor for success when using this reagent?

A3: Rigorous exclusion of water. Many organic reactions are moisture-sensitive, and this is especially true for those involving reactive intermediates like α-halo ketones. Water can act as a competing nucleophile or a base, leading to unwanted side reactions, reduced yields, and complex purification challenges. Every piece of glassware, every solvent, and every transfer step must be managed to maintain an anhydrous environment.

Q4: My reaction yield is consistently low, and I see multiple unexpected spots on my TLC plate. What's the likely cause?

A4: The most probable cause is trace moisture in your reaction system. Water can hydrolyze the starting material or intermediates. To troubleshoot this, you must systematically evaluate and eliminate all potential sources of moisture. This process is crucial for ensuring reproducible results.

Below is a decision tree to help diagnose the source of moisture contamination.

G start Low Yield / Impurities Observed q1 Was glassware properly dried? start->q1 sol_q1_no Action: Oven-dry glassware at >125°C overnight or flame-dry under vacuum. Assemble hot and cool under inert gas. q1->sol_q1_no No q2 Were solvents certified anhydrous or properly dried? q1->q2 Yes sol_q1_no->q2 sol_q2_no Action: Use a new, sealed bottle of anhydrous solvent or re-distill/dry existing solvent over an appropriate drying agent (e.g., molecular sieves). q2->sol_q2_no No q3 Was the reagent transferred under an inert atmosphere? q2->q3 Yes sol_q2_no->q3 sol_q3_no Action: Use a glovebox or perform a positive pressure inert gas transfer. Do not weigh the reagent in open air. q3->sol_q3_no No q4 Was the reaction maintained under positive inert gas pressure throughout? q3->q4 Yes sol_q3_no->q4 sol_q4_no Action: Ensure the inert gas line is connected to a bubbler to monitor pressure. Check for leaks in the system. q4->sol_q4_no No end_node Problem Resolved q4->end_node Yes sol_q4_no->end_node

Caption: Troubleshooting workflow for moisture contamination.

Q5: Can I use a drying tube to protect my reaction?

A5: While a drying tube filled with CaCl₂ or Drierite is better than an open system, it is not sufficient for highly moisture-sensitive reactions. Drying tubes do not prevent the back-diffusion of atmospheric gases, including oxygen and moisture, into the reaction vessel. A positive pressure setup using an inert gas (nitrogen or argon) connected to an oil or mercury bubbler is the standard and most effective method for rigorously excluding the atmosphere.

Detailed Experimental Protocols

Protocol 1: Preparation of Anhydrous Glassware

The surface of the glass adsorbs a thin film of water that must be removed.

  • Cleaning: Thoroughly wash all glassware with an appropriate solvent and/or detergent, followed by rinses with deionized water and then acetone to aid preliminary drying.

  • Oven-Drying: Place all glassware (reaction flasks, stir bars, dropping funnels, condensers) in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferred.

  • Assembly & Cooling: While the glassware is still hot, assemble the reaction apparatus. Immediately flush the system with a stream of dry, inert gas (argon or nitrogen). Allow the entire setup to cool to room temperature under a positive pressure of the inert gas. This prevents moist lab air from being drawn back into the flask as it cools.

Protocol 2: Inert Atmosphere Transfer of the Solid Reagent

Weighing hygroscopic solids in the open air is strongly discouraged. The preferred method is to use a glovebox. If a glovebox is unavailable, the following positive pressure technique can be used.

G cluster_0 Preparation cluster_1 Transfer cluster_2 Finalization A 1. Allow reagent vial to warm to RT in a desiccator. B 2. Set up reaction flask under positive inert gas pressure. A->B C 3. Briefly remove flask stopper. B->C D 4. Quickly add an estimated amount of solid reagent against a strong counterflow of inert gas. C->D E 5. Immediately reseal the flask. D->E F 6. Purge the flask headspace with inert gas for several minutes. E->F G 7. Tightly re-seal reagent vial, flush with inert gas, and return to cold storage. F->G

Caption: Workflow for transferring the solid reagent.

Expert Tip: For quantitative additions without a glovebox, weigh the reagent into a separate, oven-dried flask under inert gas. Dissolve it in a known volume of anhydrous solvent and transfer the resulting solution via a gas-tight syringe.

References

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

  • TutorChase. Why do some organic reactions need anhydrous conditions?. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Kochetkov, K. A., et al. (2018). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC. Available from: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • Felix, A. M., et al. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. ACS Publications. Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Mukaiyama, T., et al. (1971). A convenient method for the preparations of benzyl N-monoalkyl- carbamates and N-benzyloxycarbonylamino acids have been establis. J-STAGE. Available from: [Link]

  • Organic Syntheses. Procedure for L-valinol. Available from: [Link]

  • Deadman, J. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available from: [Link]

  • Proto-Electronics. (2023). How to deal with moisture and sensitive devices on PCB. Available from: [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Available from: [Link]

  • PubChemLite. 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester (C13H14BrNO3). Available from: [Link]

  • Autech. BENZYL 4-BROMO-3-OXOPIPERIDINE-1-CARBOXYLATE. Available from: [Link]

  • Van der Jeught, S., & Stevens, C. V. (2019). Synthetic Access to Aromatic α-Haloketones. PMC. Available from: [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Wikipedia. Reductive dehalogenation of halo ketones. Available from: [Link]

Reference Data & Comparative Studies

Validation

Unlocking Structural Elucidation: Mass Spectrometry Fragmentation Analysis of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate vs. Boc-Protected Analogs

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (often referred to as Cbz-4-bromo-3-oxopiperidine) is a heavily utilized heterocyclic building block in the synthesis of complex pharmaceuticals and bioactive spirocycles. Dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (often referred to as Cbz-4-bromo-3-oxopiperidine) is a heavily utilized heterocyclic building block in the synthesis of complex pharmaceuticals and bioactive spirocycles. During multistep organic synthesis, confirming the integrity of the alpha-bromoketone moiety and the piperidine core is paramount. While Nuclear Magnetic Resonance (NMR) offers bulk structural data, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level reaction monitoring and impurity profiling.

This guide provides an in-depth comparative analysis of the ESI-MS/MS fragmentation patterns of Cbz-protected versus Boc-protected 4-bromo-3-oxopiperidine. By understanding the mechanistic causality behind their gas-phase dissociation, researchers can optimize their MS parameters for unambiguous structural elucidation.

Mechanistic Causality in Gas-Phase Fragmentation

The structural elucidation of alpha-bromoketones via MS/MS relies on balancing the lability of the protecting group with the favored neutral losses of the core scaffold.

  • The Bromine Isotope Signature: Benzyl 4-bromo-3-oxopiperidine-1-carboxylate ( C13​H14​BrNO3​ ), with a molecular weight of approximately 312.16 g/mol , is classified as a critical piperidine derivative for pharmaceutical synthesis (1)[1]. In positive Electrospray Ionization (ESI+), the presence of the bromine atom yields a classic 1:1 isotopic doublet at m/z 312 [M+H]+ ( 79Br ) and m/z 314 [M+H]+ ( 81Br ). Tracking this doublet through MS/MS transitions is a self-validating mechanism to confirm whether a product ion retains the halogen.

  • Cbz vs. Boc Stability (The Causality of Choice): The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile in the gas phase. It readily undergoes in-source fragmentation via a concerted transition state, losing isobutylene (56 Da) and CO2​ (44 Da) to yield a [M+H−100]+ ion. Conversely, the benzyloxycarbonyl (Cbz) group is significantly more stable, requiring higher Collision Energy (CE) to fragment, which ensures a robust [M+H]+ precursor ion population for MS/MS isolation (2)[2].

  • Diagnostic Cbz Cleavage: Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the Cbz group predominantly yields a highly stable benzyl cation at m/z 91[2]. This serves as a reliable low-mass reporter ion. Additionally, Cbz-protected compounds can undergo unique intramolecular benzyl rearrangements under ESI conditions, further aiding in structural confirmation (3)[3].

  • Alpha-Bromoketone Dissociation: The secondary fragmentation pathway involves the neutral loss of hydrogen bromide (HBr, 80/82 Da). The identification of these specific fragmentation patterns enhances the specificity of structural elucidation and metabolite identification (4)[4].

Comparative Experimental Protocol: LC-MS/MS Workflow

To establish a self-validating analytical system, the following protocol compares the Cbz-protected target against its Boc-protected analog (tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate).

Step 1: Sample Preparation

  • Prepare 1 mg/mL stock solutions of both compounds in LC-MS grade Acetonitrile.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ species and actively suppressing sodium adducts ( [M+Na]+ ) which resist fragmentation and complicate spectral interpretation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (Self-Validating Step)

  • Declustering Potential (DP) Titration: Ramp the DP from 20V to 100V in the source.

    • Validation: The Cbz analog will maintain >80% precursor intensity at 60V. The Boc analog will show >90% conversion to the [M+H−100]+ ion at 60V, validating the superior gas-phase stability of the Cbz group for targeted MS/MS workflows.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 50 eV to map the breakdown curves and identify the optimal energy for generating the m/z 91 reporter ion.

Quantitative Data: Fragmentation Comparison

The following table summarizes the optimized MS/MS parameters and diagnostic ions for both scaffolds, highlighting the analytical superiority of the Cbz group for mass spectrometry tracking.

Analytical FeatureBenzyl 4-bromo-3-oxopiperidine-1-carboxylate (Cbz)tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate (Boc)
Precursor Ion [M+H]+ m/z 312.0 / 314.0 (Stable)m/z 278.0 / 280.0 (Highly Labile)
In-Source Fragmentation Minimalm/z 178.0 / 180.0 (Loss of Boc, -100 Da)
Optimal CE for MS/MS 25 - 35 eV10 - 15 eV (if precursor is isolable)
Primary Product Ion m/z 91.1 (Benzyl Cation, Base Peak)m/z 178.0 / 180.0 (Deprotected Core)
Secondary Product Ion m/z 232.1 (Loss of HBr, -80/82 Da)m/z 98.1 (Loss of HBr from deprotected core)
Reporter Ion Utility Excellent (m/z 91 tracks the Cbz group)Poor (Isobutylene is a neutral loss, not detected)
Diagnostic Fragmentation Workflow

The logical relationship of the Cbz-4-bromo-3-oxopiperidine fragmentation cascade is visualized below. The pathway highlights the divergence between protecting group cleavage and core scaffold dissociation.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 312 / 314 (Cbz-4-Br-3-oxopiperidine) LossHBr [M+H - HBr]+ m/z 232 (Alpha-bromoketone cleavage) Precursor->LossHBr Low CE (-80/82 Da) BenzylCat Benzyl Cation m/z 91 (Primary Reporter Ion) Precursor->BenzylCat High CE (Cbz Cleavage) Deprotected [M+H - Cbz]+ m/z 178 / 180 (Intact Piperidine Core) Precursor->Deprotected Medium CE (-134 Da Neutral Loss) LossHBr->BenzylCat Secondary Cleavage RingCleavage Piperidine Cleavage m/z 98 (Core Fragmentation) Deprotected->RingCleavage -HBr & Ring Opening

ESI-MS/MS fragmentation cascade of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate.

Field-Proven Insights for Drug Development

When designing synthetic routes for novel spirocycles or piperidine-based therapeutics, the choice of protecting group dictates the ease of analytical tracking. As demonstrated, while Boc is synthetically convenient for facile deprotection, it creates analytical blind spots during LC-MS monitoring due to severe in-source fragmentation.

By utilizing Benzyl 4-bromo-3-oxopiperidine-1-carboxylate, researchers leverage the robust nature of the Cbz group. The reliable generation of the m/z 91 benzyl cation serves as a highly specific mass tag. In complex crude mixtures or biological matrices, setting up a Multiple Reaction Monitoring (MRM) transition of 312 91 ensures high-fidelity detection of the intact intermediate, free from isobaric interference. Furthermore, the preservation of the bromine isotopic doublet in the m/z 178/180 product ion allows for definitive confirmation that the halogen has not been prematurely displaced by nucleophiles during the reaction sequence.

References
  • Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375)
  • Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)
  • An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)
  • Evaluation of a New Chemical Label BASA: A Comparison with Gold Standards Source: ACS Publications URL

Sources

Comparative

Comparative Study of Nitrogen Protecting Groups for 4-Bromo-3-oxopiperidine Stability

Executive Summary The 4-bromo-3-oxopiperidine scaffold is a highly versatile intermediate in the synthesis of complex heterocyclic pharmaceuticals. However, the presence of an electrophilic α -bromo ketone adjacent to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-bromo-3-oxopiperidine scaffold is a highly versatile intermediate in the synthesis of complex heterocyclic pharmaceuticals. However, the presence of an electrophilic α -bromo ketone adjacent to a piperidine nitrogen creates a chemically fragile system. Without the correct nitrogen protecting group, the molecule acts as a "ticking time bomb," rapidly undergoing self-destruction. This guide provides an objective, data-driven comparison of common nitrogen protecting groups—Benzyloxycarbonyl (Cbz), tert-Butyloxycarbonyl (Boc), and Benzyl (Bn)—evaluating their impact on the stability, synthesis, and handling of 4-bromo-3-oxopiperidine derivatives.

Mechanistic Causality: The Stability Challenge

The fundamental instability of unprotected or improperly protected 4-bromo-3-oxopiperidines stems from the high electrophilicity of the C4-bromide, which is activated by the adjacent C3 carbonyl group.

If the piperidine nitrogen retains a basic, localized lone pair, it acts as a potent nucleophile. This leads to two primary degradation pathways:

  • Intermolecular Quaternization: The nitrogen of one molecule attacks the C4 position of another, leading to rapid dimerization or polymerization[1].

  • Favorskii-Type Rearrangements: Under mildly basic conditions, the molecule can undergo intramolecular ring contraction or decomposition.

To stabilize the scaffold, the nitrogen lone pair must be deactivated. Carbamate protecting groups (Cbz, Boc) achieve this by delocalizing the lone pair into the carbamate carbonyl via resonance, effectively neutralizing the nitrogen's nucleophilicity.

G Start 4-Bromo-3-oxopiperidine Unprotected N-Alkyl (e.g., Benzyl) Basic Nitrogen Lone Pair Start->Unprotected Protected N-Carbamate (Boc / Cbz) Delocalized Lone Pair Start->Protected Intermolecular Intermolecular Attack (Quaternization / Dimerization) Unprotected->Intermolecular Free Base Form Salt HBr Salt Formation (Protonated Nitrogen) Unprotected->Salt Addition of HBr Stable2 Stable α-Bromo Ketone (No Self-Alkylation) Protected->Stable2 Resonance Stabilization Stable1 Metastable Solid (Requires Strict Storage) Salt->Stable1 < 4°C

Mechanistic pathways of 4-bromo-3-oxopiperidine degradation and stabilization.

Comparative Analysis of Protecting Groups

N-Cbz (Benzyloxycarbonyl): The Gold Standard

The N-Cbz group is the optimal choice for this scaffold. The electron-withdrawing nature of the Cbz group prevents quaternization at the nitrogen[1]. Furthermore, during the electrophilic bromination of 3-oxopiperidines, the Cbz group provides a >90% regioselective preference for C4-bromination over the C2 or C6 positions[1]. Cbz is stable to the acidic conditions often required for efficient bromination, ensuring the integrity of the intermediate.

N-Boc (tert-Butyloxycarbonyl): Effective but Acid-Labile

Like Cbz, the Boc group provides excellent electronic stabilization by delocalizing the nitrogen lone pair. However, the synthesis of α -bromo ketones often utilizes acidic co-catalysts (e.g., HCl) to accelerate Br+ generation from reagents like pyridinium tribromide[2]. Because the Boc group is acid-labile, these conditions can cause partial deprotection, leading to in situ degradation. While stable once isolated, the synthetic pathway to N-Boc-4-bromo-3-oxopiperidine requires meticulous pH control.

N-Bn (Benzyl): Highly Problematic as a Free Base

Unlike carbamates, the benzyl group is electron-donating and leaves the nitrogen highly basic. A free base N-benzyl-4-bromo-3-oxopiperidine will rapidly self-alkylate. To synthesize and store this derivative, it must be isolated as a hydrobromide salt (e.g., Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide)[3]. The salt form protonates the nitrogen, eliminating its nucleophilicity, but this severely limits its immediate utility in downstream coupling reactions that require basic conditions.

Quantitative Performance Comparison

The following table summarizes the experimental stability and synthetic utility of the three protecting groups when applied to the 4-bromo-3-oxopiperidine scaffold.

ParameterN-Cbz (Benzyloxycarbonyl)N-Boc (tert-Butyloxycarbonyl)N-Bn (Benzyl)
Nitrogen Nucleophilicity Suppressed (Resonance)Suppressed (Resonance)High (Localized Lone Pair)
Preferred Storage Form Free Base (Oil/Solid)Free Base (Solid)Hydrobromide Salt[3]
Stability at 25°C (Free Base) > 6 Months> 6 Months< 2 Hours (Rapid Dimerization)
Bromination Yield (C4) > 85%[2]60 - 70% (Acid degradation risk)Variable (Requires strong acid)
Deprotection Method Hydrogenolysis (Pd/C, H 2​ )Acidic (TFA or HCl)Hydrogenolysis (Pd/C, H 2​ )
Overall Suitability Excellent Good Poor

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the optimized synthesis of the N-Cbz derivative and the workflow for assessing the stability of these compounds.

Protocol A: Regioselective Synthesis of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Traditional bromination methods (e.g., Br 2​ , NBS) often lack regioselectivity. This protocol utilizes pyridinium tribromide, which forms a transient intermediate that acts as a highly selective brominating agent[2].

  • Substrate Preparation: Dissolve 10 mmol of Benzyl 3-oxopiperidine-1-carboxylate in 30 mL of anhydrous Methanol. Causality: Methanol provides optimal solubility and facilitates crucial proton transfer during the enolization step, preventing the 15–30% yield reductions observed in aprotic solvents like THF[2].

  • Acid Co-catalysis: Cool the solution to 0°C and add 10 mmol (1 equiv) of HCl. Causality: HCl promotes bromide dissociation from the pyridinium complex, accelerating electrophile generation[2].

  • Bromination: Add 10.5 mmol of Pyridinium tribromide portion-wise over 5 minutes. Sparge the reaction mixture with nitrogen. Causality: Nitrogen sparging prevents the oxidation of the highly reactive 3-oxo-piperidine enol tautomer[2].

  • Reaction Monitoring: Stir at 0°C for 10–15 minutes. Causality: Maintaining 0°C strictly suppresses di-bromination and ring-opening byproducts[2].

  • Quench & Isolation: Quench the reaction with 10% aqueous Na 2​ S 2​ O 3​ (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the product (>85% yield).

Protocol B: Stability Assessment Workflow

This protocol validates the degradation pathways of the free base forms.

  • Sample Preparation: Prepare independent 1.0 mg/mL solutions of N-Cbz, N-Boc, and N-Bn (free base, freshly neutralized from the HBr salt) 4-bromo-3-oxopiperidine in HPLC-grade Acetonitrile.

  • Incubation: Incubate the solutions in sealed amber vials at 25°C.

  • Chromatographic Monitoring: At t=0,2,12,24, and 48 hours, inject 10 μ L of each solution into an HPLC system (C18 column, 5-95% Water/MeCN gradient with 0.1% Formic Acid, UV detection at 210 nm).

  • Data Interpretation: The N-Bn free base will show rapid depletion of the parent peak within 2 hours, accompanied by the appearance of early-eluting, highly polar peaks corresponding to quaternary ammonium dimers. The N-Cbz and N-Boc peaks will remain stable (>98% AUC) over the 48-hour period.

Workflow Step1 1. Substrate Preparation Dissolve N-Cbz-3-oxopiperidine in MeOH Step2 2. Bromination Add Pyridinium tribromide + HCl at 0°C (10-15 min) Step1->Step2 Step3 3. Quench & Extract Quench with Na2S2O3, extract with EtOAc Step2->Step3 Step4 4. Stability Assessment Monitor via HPLC-UV (210 nm) over 48 hours Step3->Step4

Experimental workflow for the synthesis and stability validation of protected piperidines.

References

  • EvitaChem. "Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375)".
  • EvitaChem. "Bromination Techniques for Piperidine Ring Functionalization".
  • ChemicalBook. "Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide".

Sources

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